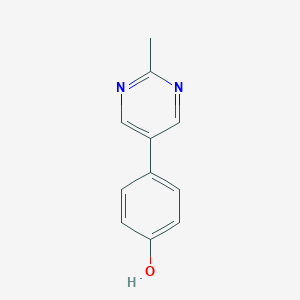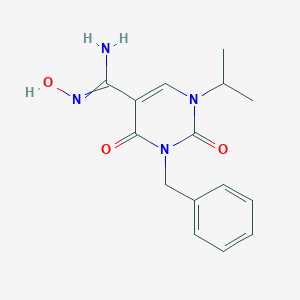
6-Ethyl-4-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4-methylpyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-Ethyl-4-methylpyridazin-3(2H)-one is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. Additionally, it has been suggested that this compound may interact with various cellular targets, such as enzymes and receptors, to exert its pharmacological effects.
Biochemische Und Physiologische Effekte
6-Ethyl-4-methylpyridazin-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various inflammatory models. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, in various oxidative stress models. Furthermore, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Ethyl-4-methylpyridazin-3(2H)-one in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may limit its bioavailability, and its potential instability under certain conditions, which may affect its biological activity.
Zukünftige Richtungen
There are several potential future directions for the study of 6-Ethyl-4-methylpyridazin-3(2H)-one. One potential direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress. Additionally, the development of novel analogs of this compound with improved pharmacological properties may be a promising direction for future research. Furthermore, the elucidation of the precise mechanism of action of this compound may provide insights into its biological effects and potential therapeutic applications.
Synthesemethoden
The synthesis of 6-Ethyl-4-methylpyridazin-3(2H)-one involves the reaction of ethyl hydrazinecarboxylate and 4-methylpyridazin-3(2H)-one in the presence of a catalyst. This reaction yields 6-Ethyl-4-methylpyridazin-3(2H)-one as the final product. The purity of the compound can be enhanced through various purification techniques, such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-4-methylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been investigated for its potential anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
CAS-Nummer |
160427-26-9 |
|---|---|
Produktname |
6-Ethyl-4-methylpyridazin-3(2H)-one |
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3-ethyl-5-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-5(2)7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
GHQBVRIYVGNWPC-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=O)C(=C1)C |
Kanonische SMILES |
CCC1=NNC(=O)C(=C1)C |
Synonyme |
3(2H)-Pyridazinone,6-ethyl-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




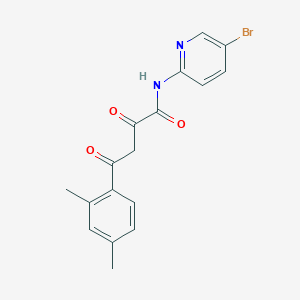
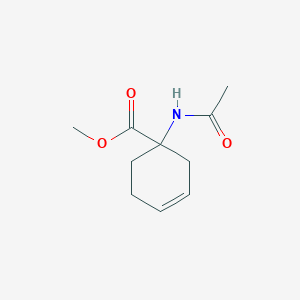
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
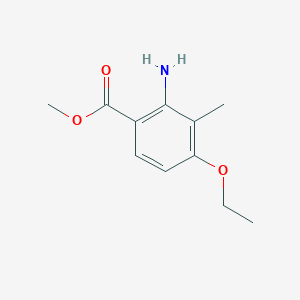
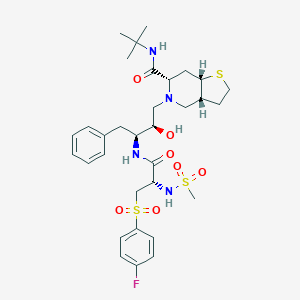
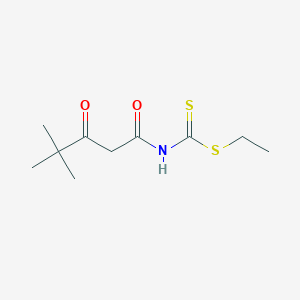
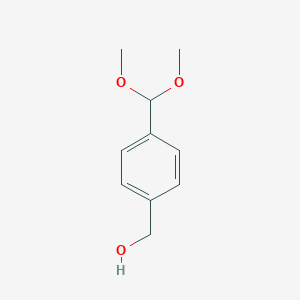
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
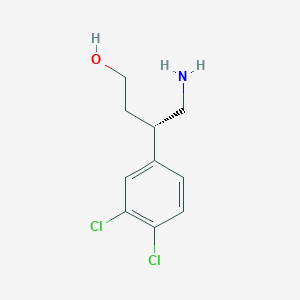
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
